molecular formula C17H25NO3 B249785 1-(1-Adamantylcarbonyl)-4-piperidinecarboxylic acid

1-(1-Adamantylcarbonyl)-4-piperidinecarboxylic acid

Cat. No. B249785
M. Wt: 291.4 g/mol
InChI Key: ZSYHFADKCBKQGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Adamantylcarbonyl)-4-piperidinecarboxylic acid, also known as acpica, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound is a derivative of the natural amino acid proline and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(1-Adamantylcarbonyl)-4-piperidinecarboxylic acid involves the inhibition of DPP-IV, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). GLP-1 is an important hormone that stimulates insulin secretion and reduces blood glucose levels. By inhibiting DPP-IV, 1-(1-Adamantylcarbonyl)-4-piperidinecarboxylic acid increases the levels of GLP-1, leading to improved glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects
Acpica has been shown to have several biochemical and physiological effects in animal models. It improves glucose tolerance and insulin sensitivity by increasing the levels of GLP-1. It also reduces food intake and body weight by affecting the central nervous system. Acpica has been shown to have anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines. It has also been studied for its potential anti-cancer effects by inhibiting the growth of cancer cells.

Advantages and Limitations for Lab Experiments

Acpica has several advantages as a research tool. It is a stable compound that can be easily synthesized and purified. It is also a specific inhibitor of DPP-IV, making it a valuable tool for studying the role of DPP-IV in various diseases. However, 1-(1-Adamantylcarbonyl)-4-piperidinecarboxylic acid has some limitations in lab experiments. It has low solubility in water, which can limit its use in some experiments. It also has low bioavailability, which can affect its efficacy in animal models.

Future Directions

Acpica has several potential future directions for research. It can be studied for its potential therapeutic applications in various diseases such as diabetes, obesity, and cancer. It can also be studied for its potential anti-inflammatory effects and its role in the central nervous system. Further research can be conducted to improve the solubility and bioavailability of 1-(1-Adamantylcarbonyl)-4-piperidinecarboxylic acid, making it a more effective research tool.
Conclusion
In conclusion, 1-(1-Adamantylcarbonyl)-4-piperidinecarboxylic acid is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a specific inhibitor of DPP-IV and has potential therapeutic applications in various diseases such as diabetes, obesity, and cancer. Acpica has several advantages as a research tool but also has some limitations. Further research can be conducted to improve its efficacy and explore its potential future directions.

Synthesis Methods

The synthesis of 1-(1-Adamantylcarbonyl)-4-piperidinecarboxylic acid involves the reaction of 1-adamantanecarbonyl chloride with proline in the presence of a base. The reaction yields a white crystalline powder that can be purified through recrystallization. The purity of the compound can be determined through various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

Acpica has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, obesity, and cancer. It is an inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism. Acpica has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been studied for its potential anti-obesity effects by reducing food intake and body weight in animal models.

properties

Product Name

1-(1-Adamantylcarbonyl)-4-piperidinecarboxylic acid

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

1-(adamantane-1-carbonyl)piperidine-4-carboxylic acid

InChI

InChI=1S/C17H25NO3/c19-15(20)14-1-3-18(4-2-14)16(21)17-8-11-5-12(9-17)7-13(6-11)10-17/h11-14H,1-10H2,(H,19,20)

InChI Key

ZSYHFADKCBKQGJ-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)O)C(=O)C23CC4CC(C2)CC(C4)C3

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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